![molecular formula C15H16ClN5O B2923595 1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 101111-73-3](/img/structure/B2923595.png)

1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

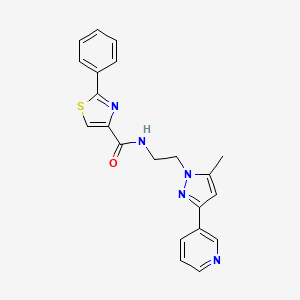

This compound is a pyrazolo[3,4-d]pyrimidin-4-amine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of a 4-chlorophenyl group and a 3-methoxypropyl group could influence its properties and potential activities.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and characterized through various methods, providing insights into their potential applications in medicinal chemistry and materials science. Studies have explored their synthesis, characterization, and the evaluation of their biological activities. For instance, a series of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety was synthesized and characterized using single crystal X-ray diffraction, suggesting their potential in the development of new therapeutic agents and materials (Liu et al., 2016).

Antimicrobial and Anticancer Activities

Research on pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with significant antimicrobial and anticancer activities. For example, some derivatives exhibited higher anticancer activity than reference drugs, indicating their potential as novel cancer therapeutics (Hafez et al., 2016). Additionally, compounds have shown good to excellent antimicrobial activity, highlighting their potential in addressing bacterial infections.

Biological Activity and Pharmacophore Identification

The synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives have led to the identification of pharmacophore sites relevant to antitumor, antifungal, and antibacterial activities. These findings are crucial for the development of new drugs with improved efficacy and specificity. For example, the armed pyrazoles' geometric parameters and theoretical physical and chemical properties have been studied, confirming their biological activity against breast cancer and microbes (Titi et al., 2020).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines have been shown to exhibit A1 adenosine receptor affinity, which is significant for developing treatments for conditions mediated by adenosine receptors, such as cardiovascular diseases. This research suggests the potential of these compounds in creating therapies with targeted receptor activity (Harden et al., 1991).

Mecanismo De Acción

Target of Action

The primary target of 1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . It is involved in various cellular processes and has been implicated in several diseases, including pain, cancer, and neurodegenerative disorders .

Mode of Action

The compound interacts with the σ1R by binding to it . The structure-activity relationship (SAR) study shows that the σ1R requires the presence of relatively highly lipophilic substituents at opposite sides of the central scaffold . Selectivity versus the σ2R can be improved by shortening the distance of the basic nitrogen to it .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the σ1R. By modulating the activity of this receptor, the compound could potentially influence a variety of cellular processes, including calcium signaling, protein folding, and ER stress responses. These effects could have significant implications for the treatment of various diseases, including pain and neurodegenerative disorders .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-(3-methoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O/c1-22-8-2-7-17-14-13-9-20-21(15(13)19-10-18-14)12-5-3-11(16)4-6-12/h3-6,9-10H,2,7-8H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPNLTTUDDCBBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea](/img/structure/B2923512.png)

![3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile](/img/structure/B2923514.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide](/img/structure/B2923520.png)

![4-[2-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2923527.png)

![1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2923528.png)

![N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2923529.png)

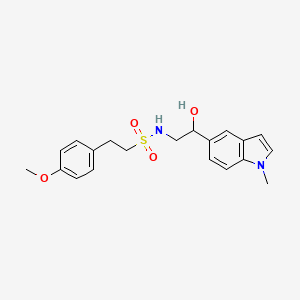

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2923535.png)